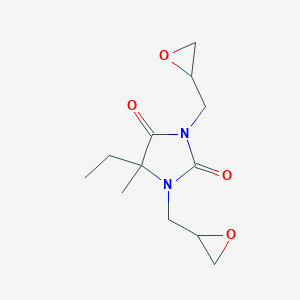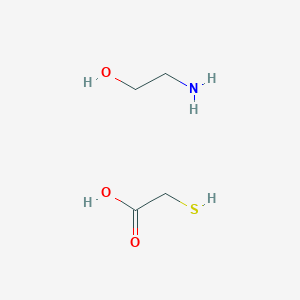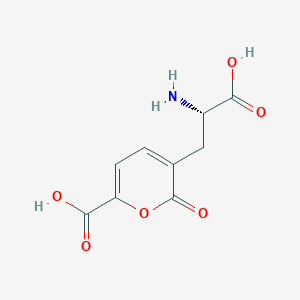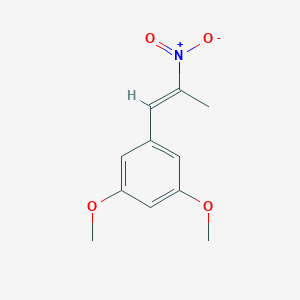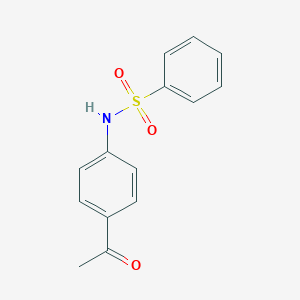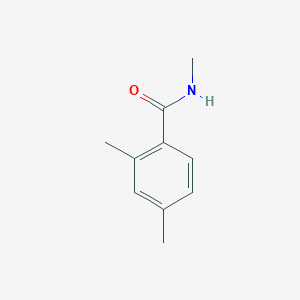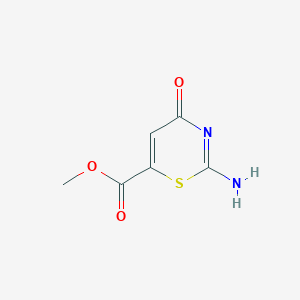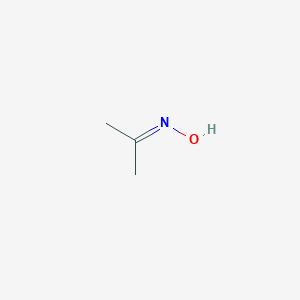
Acetoxime
概要
説明
Acetoxime, also known as Acetone oxime, is the simplest example of a ketoxime . It is an organic compound with the formula (CH3)2CNOH . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin . It is used as a reagent in organic synthesis .
Synthesis Analysis
Acetoxime is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . The reaction is as follows: (CH3)2CO + H2NOH → (CH3)2CNOH + H2O . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide .
Molecular Structure Analysis
The molecular formula of Acetoxime is C3H7NO . Its average mass is 73.094 Da and its monoisotopic mass is 73.052765 Da .
Physical And Chemical Properties Analysis
Acetoxime has a density of 0.9±0.1 g/cm3 . Its boiling point is 135.0±0.0 °C at 760 mmHg . The vapour pressure is 4.7±0.5 mmHg at 25°C . The enthalpy of vaporization is 41.1±6.0 kJ/mol . The flash point is 45.2±8.0 °C . The index of refraction is 1.410 . The molar refractivity is 19.9±0.5 cm3 .
科学的研究の応用
Corrosion Inhibitor
Acetone oxime is an excellent corrosion inhibitor . It acts as a deoxidant, offering lower toxicity and greater stability compared to the common agent hydrazine .
Determination of Ketones
Acetone oxime is useful in the determination of ketones . It plays a significant role in analytical chemistry, helping to identify and quantify the presence of ketone groups .
Determination of Cobalt
It is also used in the determination of cobalt . This makes it valuable in the field of inorganic chemistry, where it can help analyze the composition of various compounds .
Organic Synthesis
Acetone oxime is used in organic synthesis . It serves as a building block in the synthesis of other organic compounds .
Pharmaceuticals
Oximes, including Acetone oxime, have significant roles in medicinal chemistry . They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Antidotes against Nerve Agents
Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents . This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
Antibacterial, Anti-fungal, Anti-inflammatory, Anti-oxidant and Anti-cancer Activities
Oximes are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant and anti-cancer activities . This makes them valuable in the development of new therapeutic agents .
Kinase Inhibitors
Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This includes AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This makes them potential candidates for the development of anticancer and anti-inflammatory drugs .
作用機序
Target of Action
Acetone oxime, also known as Acetoxime, is primarily used as a reagent in organic synthesis . It is also an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . .
Mode of Action
When an aldehyde or ketone reacts with hydroxylamine (NH2OH) in a weakly acidic medium, it produces an oxime and eliminates water molecules . In the case of Acetone oxime, acetone reacts with hydroxylamine to form Acetoxime and water .
Biochemical Pathways
Acetone oxime is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide . The reaction pathway of acetone ammoximation to acetone oxime over titanium silicalites-1 (TS-1) employing 25 wt% ammonia and 30 wt% hydrogen peroxide as the ammoximation agents has been studied . The experimental results show that the acetone oxime can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .
Result of Action
The result of Acetone oxime’s action is the formation of a ketoxime, a type of oxime where the carbon of the C=N bond is also attached to two other carbon atoms . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin .
Action Environment
The action of Acetone oxime can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its synthesis requires the presence of hydroxylamine and an acidic medium . .
Safety and Hazards
将来の方向性
While specific future directions for Acetoxime are not available, it is worth noting that Acetoxime is an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . It is also useful in the determination of ketones, cobalt, and in organic synthesis . This suggests potential future applications in these areas.
特性
IUPAC Name |
N-propan-2-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJQJMDEXJWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020010 | |
| Record name | Acetoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS] | |
| Record name | Acetoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
133 °C, Boiling point = 134.8 °C at 728 mm Hg | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 0.9113 g/cm cu at 62 °C | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa) | |
| Record name | Acetoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acetone oxime | |
Color/Form |
Columnar prisms, Colorless crystals | |
CAS RN |
127-06-0 | |
| Record name | Acetone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX74TFD64T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
61 °C | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acetoxime?
A1: Acetoxime, also known as propan-2-one oxime, has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol. [, , ]
Q2: Is there any spectroscopic data available for acetoxime?
A2: Yes, several studies have investigated the spectroscopic properties of acetoxime. For instance, researchers have examined its 13C NMR spectrum in various solvents, observing solvent-dependent chemical shifts that indicate specific solute-solvent interactions. [] Additionally, studies using 1H NMR have revealed a notable solvent effect on its spectral features. []
Q3: How does acetoxime react with organometallic compounds?
A3: Acetoxime demonstrates diverse reactivity with organometallic reagents. For example, it reacts with trimethylborane to yield methane and a cyclic boron-containing compound. [] Similarly, reactions with trimethylaluminum, -gallium, and -indium generate analogous dimeric metal complexes. [] These reactions highlight the ability of acetoxime to act as a ligand in coordination chemistry.
Q4: Can acetoxime be used as a directing group in organic synthesis?
A4: Yes, acetoxime has shown promise as a directing group in palladium-catalyzed reactions. Researchers have successfully employed acetoxime ethers to achieve highly selective ortho-aroyloxylation of aromatic compounds. [] The acetoxime moiety directs the palladium catalyst to activate the desired C–H bond, enabling the formation of valuable biaryl structures. [, ] This directing group can be later removed, offering a versatile strategy for synthesizing complex molecules.
Q5: What are the products of acetoxime photodissociation?
A5: Upon UV irradiation at 193 nm, acetoxime undergoes photodissociation, yielding (CH3)2C=N and OH radicals as primary products. [] This process involves internal conversion and intersystem crossing from the initially excited singlet state (S2) to a dissociative triplet state (T2). []
Q6: How is acetoxime metabolized in the body?
A6: Acetoxime is primarily metabolized in the liver. Studies have demonstrated that hepatic cytochrome P450 enzymes are involved in its biotransformation. [] One significant metabolic pathway leads to the formation of propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. [, ] This metabolic activation pathway is believed to play a crucial role in the toxicity of acetoxime.
Q7: Does the metabolism of acetoxime differ between sexes?
A7: Interestingly, research suggests minimal sex differences in the oxidative metabolism of acetoxime in the species examined. [] This finding implies that other factors or metabolic pathways may contribute to the observed sex-specific tumorigenicity of acetoxime in rodents. []
Q8: Does acetoxime cause DNA damage?
A8: Yes, studies have shown that acetoxime can induce oxidative DNA and RNA damage, particularly in the liver of rats. [, ] One notable effect is the increased formation of 8-hydroxyguanine, a common biomarker of oxidative DNA damage. [, ] This damage is thought to be mediated by reactive oxygen species generated during acetoxime metabolism.
Q9: Are there any other toxicological concerns associated with acetoxime?
A10: Aside from its carcinogenicity, acetoxime's metabolism to P2-N raises additional toxicological concerns. P2-N is a known genotoxicant, meaning it can damage DNA and potentially lead to mutations. [] Therefore, exposure to acetoxime should be minimized to mitigate potential health risks.
Q10: Does acetoxime have any potential medicinal applications?
A12: While acetoxime itself does not have direct medicinal applications, its derivative, 6-bromoindirubin-3’-acetoxime (BiA), has shown promising antitumor activity. [, , , ] BiA demonstrates this effect by blocking the expression of immunosuppressive molecules like PD-L1 and IDO1 in glioblastoma models. [, ] This highlights the potential of exploring acetoxime derivatives for therapeutic purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




